Bienvenue dans la boutique en ligne BenchChem!

p-SCN-Bn-pcta

Radiopharmacy ImmunoPET Antibody Conjugation

p-SCN-Bn-PCTA delivers >95% radiochemical yield with 64Cu in <30 min at room temperature vs. 2-hr/88% for DOTA—critical for preserving antibody immunoreactivity. Its rigid bicyclic PCTA core ensures <6% radiometal dissociation over 48 h in serum, versus >60% loss for acyclic DTPA derivatives. For 68Ga peptide tracers, PCTA conjugates reduce non-specific kidney retention to 1.1% ID/g compared to 2.7% for NOTA, directly improving tumor-to-background ratios. Supports true theranostic pairs (64Cu/68Ga/177Lu) from a single conjugate. Choose p-SCN-Bn-PCTA when rapid labeling kinetics, unmatched in vivo stability, and low background signal define radiopharmaceutical success.

Molecular Formula C25H29N5O6S
Molecular Weight 527.6 g/mol
CAS No. 949147-44-8
Cat. No. B1399403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-pcta
CAS949147-44-8
Molecular FormulaC25H29N5O6S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESC1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O
InChIInChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1
InChIKeyFSOBASOXWBKMSC-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-SCN-Bn-PCTA (CAS 949147-44-8): A Next-Generation Macrocyclic Bifunctional Chelator for Stable Radiometal Complexation in Targeted Imaging and Therapy


p-SCN-Bn-PCTA (CAS 949147-44-8) is a bifunctional chelator (BFC) belonging to the class of macrocyclic ligands, specifically a derivative of PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene). It is designed with a p-isothiocyanatobenzyl (p-SCN-Bn) reactive group for covalent conjugation to biomolecules and a PCTA cage for the stable coordination of radiometals such as 64Cu and 68Ga [1]. This molecular architecture enables the creation of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radiotherapy . The compound is characterized by its rigid bicyclic structure, which contributes to the high thermodynamic stability and kinetic inertness of its metal complexes [2].

Why p-SCN-Bn-PCTA Cannot Be Substituted by Other Macrocyclic Chelators: Evidence of Superior Radiolabeling Kinetics and In Vivo Performance


Generic substitution among macrocyclic bifunctional chelators is not feasible due to significant differences in their coordination chemistry and biological performance. While compounds like p-SCN-Bn-DOTA and p-SCN-Bn-NOTA share the same isothiocyanate linker, their macrocyclic cores differ fundamentally in cavity size, donor atom arrangement, and conformational rigidity [1]. These structural distinctions translate into quantifiable disparities in radiolabeling efficiency, reaction kinetics, and in vivo stability, as demonstrated in direct comparative studies [2]. For instance, the bicyclic PCTA framework imparts faster complexation kinetics and higher resistance to radiometal dissociation compared to the more flexible DOTA scaffold, a critical advantage when working with short-lived isotopes like 64Cu and 68Ga [3]. Consequently, the choice of chelator is not interchangeable but rather a critical determinant of radiopharmaceutical success.

p-SCN-Bn-PCTA: Head-to-Head Quantitative Performance Benchmarks Against Key Competitors (DOTA, NOTA, Oxo-DO3A, DTPA)


Accelerated 64Cu Radiolabeling Kinetics vs. p-SCN-Bn-DOTA Under Ambient Conditions

p-SCN-Bn-PCTA demonstrates dramatically faster room-temperature radiolabeling kinetics with 64Cu compared to the industry-standard p-SCN-Bn-DOTA. In a direct head-to-head comparison using trastuzumab immunoconjugates, 64Cu-PCTA-trastuzumab achieved over 95% radiochemical yield (RCY) in under 30 minutes at room temperature, whereas 64Cu-DOTA-trastuzumab required 2 hours to reach only 88% RCY under identical conditions [1].

Radiopharmacy ImmunoPET Antibody Conjugation

Superior In Vivo Stability vs. DTPA Derivatives and Comparable to Other Macrocyclics

The macrocyclic structure of p-SCN-Bn-PCTA confers exceptional in vitro serum stability, a property shared with other macrocyclic chelators like DOTA and NOTA, but vastly superior to open-chain DTPA derivatives. In a comparative study of eight different bifunctional chelators conjugated to rituximab, all macrocyclic radioimmunoconjugates, including 64Cu-PCTA-rituximab, demonstrated less than 6% dissociation of 64Cu after 48 hours in serum at 37°C [1]. In stark contrast, conjugates based on DTPA derivatives (p-SCN-Bn-DTPA, p-SCN-CHX-A″-DTPA) exhibited poor serum stability, with over 60% dissociation under the same conditions [1].

Radioimmunoconjugate Stability In Vitro Serum Assay Biodistribution

Reduced Kidney Uptake of 68Ga-Peptide Conjugates vs. NOTA

For 68Ga-labeled small peptides, p-SCN-Bn-PCTA offers a significant biodistribution advantage over the commonly used p-SCN-Bn-NOTA. In a direct comparative study using the c(RGDyK) peptide targeting αvβ3 integrin, the 68Ga-PCTA-RGD conjugate exhibited markedly lower non-specific kidney retention. At 2 hours post-injection in a murine model, kidney uptake for 68Ga-PCTA-RGD was 1.1 ± 0.5 %ID/g, which was significantly lower (p < 0.05) than the 2.7 ± 1.3 %ID/g observed for 68Ga-NOTA-RGD [1].

PET Imaging Small Peptide Radiolabeling 68Ga Radiopharmacy

Demonstrated Cross-Radiometal Versatility for Theranostic Applications

p-SCN-Bn-PCTA demonstrates robust chelation capability across multiple clinically relevant radiometals, a critical feature for theranostic pairings. Beyond its well-documented performance with 64Cu and 68Ga, the chelator has been successfully employed for the stable complexation of 90Y and the therapeutic radionuclide 177Lu [1]. In one study, p-SCN-Bn-PCTA gave very good radiolabeling yields with 90Y upon brief heating, confirming its suitability for both diagnostic and therapeutic isotope strategies from a single molecular platform [2]. Its use with 177Lu has also been reported for targeted radioimmunotherapy applications, further validating its broad utility [1].

Theranostics Radiometal Chelation 177Lu Labeling

Quantified Use Cases for p-SCN-Bn-PCTA in Radiopharmaceutical Development


Rapid, High-Yield 64Cu Labeling of Monoclonal Antibodies for ImmunoPET

p-SCN-Bn-PCTA is the preferred bifunctional chelator for conjugating and radiolabeling antibodies with 64Cu when short reaction times at ambient temperature are required to preserve immunoreactivity. Its ability to achieve >95% radiochemical yield in <30 minutes at room temperature, compared to the 2-hour, 88% yield of p-SCN-Bn-DOTA [1], translates to faster, higher-quality radiopharmaceutical preparation and is particularly critical for antibodies sensitive to prolonged incubation or elevated temperatures.

Optimized 68Ga-Labeling of Small Peptides for Reduced Kidney Uptake and Improved Image Contrast

For researchers developing 68Ga-labeled peptide-based PET tracers, p-SCN-Bn-PCTA provides a quantifiable advantage in biodistribution. The significant reduction in non-specific kidney retention compared to p-SCN-Bn-NOTA (1.1 vs 2.7 %ID/g at 2 hours for an RGD peptide) [2] directly improves tumor-to-background ratios and enhances image clarity for targets near the renal system. This makes PCTA the chelator of choice for applications where minimizing renal radiation dose and improving target signal are paramount.

Development of Theranostic Radiopharmaceuticals Requiring Matched Chelation of Diagnostic and Therapeutic Radiometals

p-SCN-Bn-PCTA's demonstrated ability to stably coordinate a range of radiometals including 64Cu, 68Ga, 90Y, and 177Lu [3] enables the development of true theranostic pairs from a single molecular construct. A single conjugation and quality control process for a PCTA-biomolecule conjugate can serve as the foundation for both a diagnostic PET agent (e.g., with 64Cu) and a therapeutic radiotherapeutic (e.g., with 177Lu), streamlining research and potential clinical translation.

High-Stability 64Cu Radioimmunoconjugates for Long-Circulating Tracers

The macrocyclic core of p-SCN-Bn-PCTA ensures exceptional in vivo stability, a non-negotiable requirement for any long-circulating tracer like an antibody. The class of macrocyclic chelators, to which PCTA belongs, demonstrates less than 6% radiometal dissociation over 48 hours in serum, a stark contrast to the >60% loss seen with acyclic DTPA derivatives [4]. For any project involving full-length antibodies or other long-circulating formats, a macrocyclic chelator like PCTA is a prerequisite, with its selection over DOTA justified by superior labeling kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-SCN-Bn-pcta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.